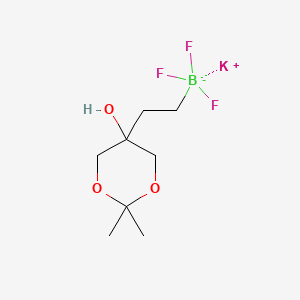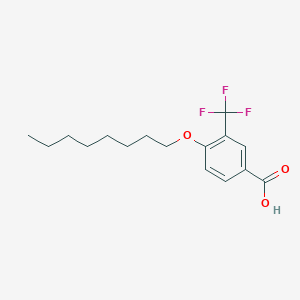
4-Octyloxy-3-trifluoromethylbenzoic acid
概要
説明
科学的研究の応用
1. Role in Phospholipase Inhibition
The ether analogue of 3-(octanoyloxy)-4-nitrobenzoic acid, 3-(octyloxy)-4-nitrobenzoic acid, which closely resembles 4-Octyloxy-3-trifluoromethylbenzoic acid, acts as an inhibitor of phospholipase activity. This characteristic is vital, as phospholipase enzymes are major toxins involved in tissue damage after snake bites. The sodium salt of this compound was studied to understand its aggregation behavior, critical for its inhibitory properties (Soto et al., 2018).
2. Liquid Crystal Research
4-Octyloxybenzoic acid has been extensively studied in the field of liquid crystals. For instance, its crystal structure was analyzed, providing insights into its behavior in different states (Lokanath et al., 2000). Moreover, studies on compounds like 4-(4-alkoxyphenoxycarbonyl)phenyl 4-formylbenzoates, which include the octyloxy homolog, revealed their smectic properties and phase transitions in liquid crystalline states (Sakurai et al., 1989).
3. Thermodynamic and Phase Behavior Studies
Research on 4-Octyloxybenzoic acid and its derivatives includes understanding their thermal behavior and phase transitions. For example, the study of lanthanide(III) 4-alkoxybenzoates showed how the chain length influences the structure and thermal behavior of these compounds, with a particular focus on 4-octyloxybenzoates (Jongen et al., 2003).
4. Applications in Hydrogen Bonding and Phase Behaviour
The phase behavior of equimolar mixtures involving 4-octyloxybenzoic acid has been studied, focusing on their liquid crystalline properties and the influence of hydrogen bonding on their phase behavior (Martinez-Felipe & Imrie, 2015).
5. Studies on Solubility and Chemical Reactions
Investigations have also been conducted on the solubility of related compounds, such as trifluoromethylbenzoic acid isomers, in supercritical carbon dioxide. These studies provide insights into the chemical properties and reaction behaviors of compounds similar to 4-Octyloxy-3-trifluoromethylbenzoic acid (Higashi et al., 2005).
Safety and Hazards
特性
IUPAC Name |
4-octoxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3O3/c1-2-3-4-5-6-7-10-22-14-9-8-12(15(20)21)11-13(14)16(17,18)19/h8-9,11H,2-7,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZVJSKHSOCIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octyloxy-3-trifluoromethylbenzoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

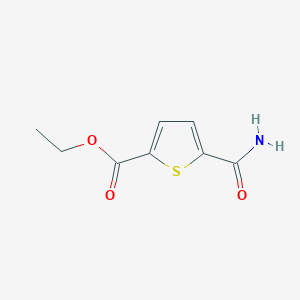


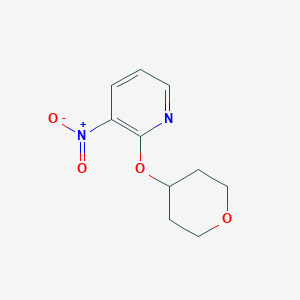


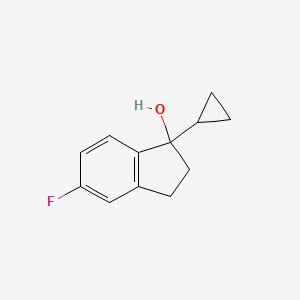


![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)
![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)
